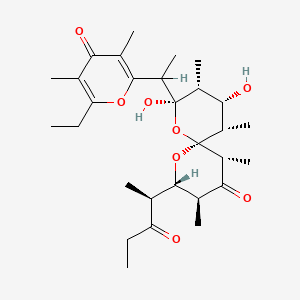
Siphonarin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Siphonarin B is a natural product found in Siphonaria atra and Siphonaria zelandica with data available.
Wissenschaftliche Forschungsanwendungen
Total Synthesis and Structural Studies
Siphonarin B has been synthesized through various methodologies, with significant advancements in total synthesis reported. The total synthesis involves complex chemical reactions that yield this compound as a predominant product. For instance, a study demonstrated that in the presence of imidazole, a precursor mixture could be converted to this compound with an approximate yield of 70% within several hours . This synthesis not only confirms the compound's structure but also provides insights into its biosynthetic pathways.
Table 1: Key Synthetic Routes to this compound
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| Imidazole-mediated synthesis | ~70% | Efficient conversion from precursors |
| Retro-Claisen rearrangement | Variable | Produces related compounds like baconipyrones A and C |
Biological Activities
This compound exhibits several biological activities that are of interest for pharmaceutical applications. Research has highlighted its potential as an inhibitor of specific enzymes and as an antimicrobial agent.
- Enzyme Inhibition : this compound has shown inhibitory effects against certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity. For example, a comparative study on isocoumarins derived from fungi indicated that similar compounds could inhibit protein tyrosine phosphatase 1B, suggesting a potential pathway for this compound .
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
Therapeutic Potential
The therapeutic potential of this compound is being explored in various contexts:
- Anticancer Research : There is ongoing research into the cytotoxic effects of this compound against different cancer cell lines. While specific studies focusing solely on this compound are scarce, related compounds have demonstrated significant anticancer activity .
- Natural Product Chemistry : The exploration of this compound within the context of natural product chemistry contributes to understanding marine-derived compounds' roles in drug discovery. Its unique structure may lead to the development of novel therapeutic agents.
Case Studies
Several case studies have documented the isolation and characterization of this compound:
- Isolation from Marine Sources : One significant study isolated this compound from Siphonaria zelandica, confirming its structure through NMR spectroscopy and highlighting its yield during isolation processes .
- Comparative Analysis : A comparative analysis between natural and synthetic forms of this compound revealed insights into its stability and reactivity, informing future synthetic strategies .
Table 2: Summary of Case Studies on this compound
Eigenschaften
CAS-Nummer |
92125-68-3 |
|---|---|
Molekularformel |
C29H44O8 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6S,8S,9S,11R)-2-[1-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)ethyl]-2,4-dihydroxy-3,5,9,11-tetramethyl-8-[(2S)-3-oxopentan-2-yl]-1,7-dioxaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C29H44O8/c1-11-21(30)13(3)26-16(6)24(32)18(8)29(36-26)19(9)25(33)17(7)28(34,37-29)20(10)27-15(5)23(31)14(4)22(12-2)35-27/h13,16-20,25-26,33-34H,11-12H2,1-10H3/t13-,16-,17-,18-,19+,20?,25+,26+,28-,29-/m1/s1 |
InChI-Schlüssel |
LEPZJIOTHLJGCD-BWINTEPNSA-N |
SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |
Isomerische SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)[C@]2([C@@H]([C@@H]([C@@H]([C@]3(O2)[C@@H](C(=O)[C@H]([C@@H](O3)[C@H](C)C(=O)CC)C)C)C)O)C)O)C)C |
Kanonische SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |
Synonyme |
dihydrosiphonarin B siphonarin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















